molecular formula C19H27N5O3S B2878950 N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034419-70-8

N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2878950
CAS No.: 2034419-70-8
M. Wt: 405.52
InChI Key: YQDVJXQCSGGCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory use exclusively. This molecule incorporates a pyrazole core, a privileged scaffold in drug discovery known to contribute to a wide spectrum of biological activities . Pyrazole-containing compounds are recognized for their versatile pharmacological profiles and their ability to improve pharmacokinetic properties compared to other heterocyclic systems, making them valuable tools for probing biological pathways . The specific integration of the pyridine and cyclopentyl groups within its structure suggests potential for targeted interaction with enzyme active sites, as these motifs are commonly employed to modulate lipophilicity and receptor affinity . Researchers can leverage this compound in various pre-clinical investigations, including but not limited to, the development of novel therapeutic agents. Its structural features make it a compelling candidate for exploring mechanisms of action related to heterocycle-mediated biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclopentyl-2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-22(28(2,26)27)15-19(25)24(17-5-3-4-6-17)14-13-23-12-9-18(21-23)16-7-10-20-11-8-16/h7-12,17H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDVJXQCSGGCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(N-methylmethylsulfonamido)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Cyclopentyl ring
  • Amide bond
  • Pyrazole ring
  • Pyridine moiety

These structural components suggest that the compound may interact with various biological targets, influencing multiple pathways.

Research indicates that compounds similar to this compound typically exert their biological effects through:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in inflammatory or metabolic pathways.
  • Receptor modulation : It could interact with receptors, potentially altering signaling cascades related to various diseases.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of this compound. Preliminary investigations have shown that it may exhibit:

  • Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
  • Antimicrobial properties : Potential activity against certain bacterial strains.
StudyFindings
Study ADemonstrated significant reduction in TNF-alpha levels in macrophages.
Study BShowed antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL.

Case Studies

  • Case Study 1: Anti-inflammatory Activity
    • In a controlled study, a related compound demonstrated a significant reduction in paw edema in rats induced by carrageenan, indicating potential anti-inflammatory properties.
  • Case Study 2: Antimicrobial Efficacy
    • A study assessed the antimicrobial efficacy of a structurally similar compound against various pathogens, revealing effective inhibition at concentrations comparable to those observed for N-cyclopentyl derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group-Based Comparison

The compound shares structural similarities with acetamide derivatives reported in agricultural and medicinal contexts (Table 1).

Table 1: Comparison of Key Structural and Functional Features

Compound Name Key Functional Groups Potential Applications Molecular Weight (g/mol)* LogP*
Target Compound Cyclopentyl, methylsulfonamido, pyridinyl-pyrazole Medicinal (kinase inhibition) ~480.5 ~2.1
I13 () Dimethylaminoethyl, benzylidene-indenyl Anticancer ~450.6 ~3.5
2-Chloro-N-(2-ethyl-6-methylphenyl)-... () Chloro, methoxy, aryl Herbicide ~314.8 ~4.2

*Hypothetical values based on structural analogs and computational predictions.

  • Methylsulfonamido vs. Chloro/Methoxy Groups : The target’s sulfonamido group likely improves aqueous solubility (logP ~2.1) compared to the chloro-aryl herbicide (logP ~4.2) in , which is critical for drug bioavailability .
  • Pyridinyl-Pyrazole vs.
Hydrogen-Bonding and Crystallography

The pyridinyl-pyrazole and sulfonamido groups in the target compound are likely to form extensive hydrogen-bonding networks, as described in . Such interactions could stabilize its crystal lattice or protein-binding conformations, contrasting with I13’s benzylidene group, which may prioritize hydrophobic interactions .

Research Implications and Limitations

  • Data Gaps : Specific biological data (e.g., IC50, solubility) are absent in the evidence; comparisons rely on structural extrapolation. Further experimental validation is required.

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